2-Fluoro-4-isopropylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

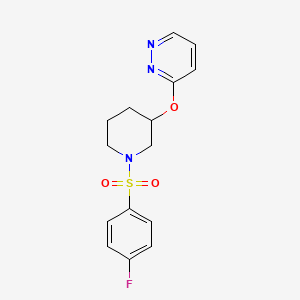

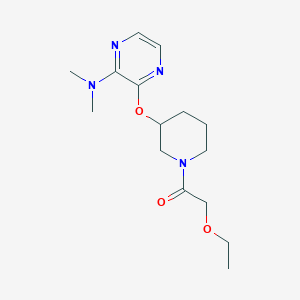

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-isopropylbenzaldehyde involves a benzene ring with a fluoro group at the 2nd position and an isopropyl group at the 4th position. Further analysis would require more specific data or experimental results.Scientific Research Applications

Synthetic Genetic Polymers

“2-Fluoro-4-isopropylbenzaldehyde” is related to 2’-Fluoro Arabino Nucleic Acid (FANA), which is a type of xeno nucleic acid (XNA). FANA is a prominent subject of investigation in synthetic genetic polymers . It has shown efficacy as antisense oligonucleotides (ASOs) and has the ability to fold into functional structures similar to enzymes and aptamers . This makes it promising for diverse biological and therapeutic domains .

Enzymatic Toolkit for FANA Manipulation

The study of FANA also involves the exploration of alternative nucleic acid processing enzymes typically employed for DNA oligonucleotide (ON) phosphorylation, ligation, and amplification . These advancements are poised to expedite fundamental research, functional evolution, and translational applications of FANA-based XNA agents .

Chemical and Biological Properties

“2-Fluoro-4-isopropylbenzaldehyde” is an organic compound mainly used in scientific research due to its unique chemical and biological properties. However, the specific applications related to these properties are not detailed in the available resources.

Safety and Hazards

The safety data sheet for 4-Isopropylbenzaldehyde, a related compound, indicates that it is a combustible liquid and harmful if swallowed . It’s recommended to avoid heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . Similar precautions may apply to 2-Fluoro-4-isopropylbenzaldehyde.

Mechanism of Action

Mode of Action

Fluorinated compounds, in general, can interact with their targets in several ways. They can inhibit or activate enzymes, bind to receptors altering their function, or interfere with cellular processes. The presence of the fluorine atom can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Pharmacokinetics

The presence of a fluorine atom in a compound can often enhance its metabolic stability, potentially improving its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-isopropylbenzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. Additionally, the compound’s interaction with its targets can also be influenced by the specific cellular environment.

properties

IUPAC Name |

2-fluoro-4-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZKHKKZQNKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-isopropylbenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)